4-Nitrobenzoate

Overview

Description

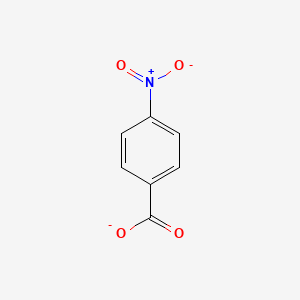

4-Nitrobenzoate (4-NBA), a nitro-substituted derivative of benzoic acid (C₇H₅NO₄), is widely utilized in industrial applications, including dye synthesis, pharmaceuticals, and agrochemicals . Its nitro group (-NO₂) at the para position confers unique electronic and steric properties, influencing reactivity, stability, and interactions in chemical and biological systems. In biological contexts, 4-NBA serves as a substrate for microbial degradation pathways, often involving reductive or oxidative mechanisms to yield intermediates like 4-hydroxylaminobenzoate or protocatechuate .

Preparation Methods

Traditional Sulfuric Acid-Catalyzed Esterification

The conventional method for synthesizing alkyl nitrobenzoates involves esterifying nitrobenzoic acid with alkanols in the presence of sulfuric acid. This approach, documented in early 20th-century literature, follows the general reaction:

2\text{SO}4} \text{this compound} + \text{H}_2\text{O}

Sulfuric acid acts as both a catalyst and dehydrating agent, driving the equilibrium toward ester formation. However, this method suffers from moderate yields (70–80%) and purity issues due to side reactions such as sulfonation and oxidation . For instance, early attempts to synthesize ethyl this compound using sulfuric acid resulted in a product purity of only 85–90%, necessitating extensive purification steps . The excessive use of sulfuric acid (often equimolar to the substrate) further complicates catalyst recovery and waste management .

Polyfluoroalkanesulfonic Acid-Catalyzed Esterification

Reaction Mechanism and Optimization

A significant advancement in this compound synthesis emerged with the use of polyfluoroalkanesulfonic acids (e.g., hexafluoropropanesulfonic acid) as catalysts. These strong Brønsted acids enhance reaction efficiency while minimizing side reactions. The process involves:

-

Dissolving 4-nitrobenzoic acid in an inert solvent (e.g., toluene or cyclohexane).

-

Adding 2–10 mol% of polyfluoroalkanesulfonic acid hydrate.

-

Introducing a 300–600 mol% excess of alkanol (e.g., ethanol) at 60–120°C .

The ternary azeotrope of alcohol, water, and solvent facilitates continuous water removal, shifting the equilibrium toward ester formation. For example, reacting 350 g of 4-nitrobenzoic acid with 230 g of ethanol in cyclohexane at 80°C yielded 94.5% ethyl this compound with 98.2% purity .

Catalyst Recycling and Solvent Selection

A key advantage of this method is the recyclability of the polyfluoroalkanesulfonic acid catalyst. After reaction completion, the catalyst is extracted via water washing (1–5 extraction steps) and reused in subsequent batches without significant activity loss . Solvents such as toluene and cyclohexane are preferred due to their low polarity, which aids in azeotropic distillation and phase separation during workup .

Solid Acid Catalysts with Ultrasound/Microwave Activation

Ultradispersed Zeolite Catalysts

Recent studies have explored the use of nanoporous natural zeolites (e.g., H-MOR, H-HEU-M) as solid acid catalysts. These materials offer high surface areas and tunable acidity, enabling esterification under solvent-free conditions. For instance, ultradispersed H-HEU-M crystallites (290–480 nm) achieved a 70% conversion of 4-nitrobenzoic acid to ethyl this compound at 80°C under argon .

Energy Efficiency via Ultrasound and Microwave Irradiation

Coupling solid catalysts with alternative energy sources significantly enhances reaction rates:

-

Ultrasound (37 kHz, 330 W) : Cavitation effects improve mass transfer and catalyst-substrate interaction, reducing reaction time from 24 hours to 2 hours .

-

Microwave (2450 MHz, 300 W) : Dielectric heating accelerates molecular collisions, achieving 67% yield within 2 hours .

The synergism between ultradispersed catalysts and energy activation is evident in the improved space-time yields compared to conventional methods .

Comparative Analysis of Preparation Methods

The table below summarizes key parameters for each synthesis route:

Chemical Reactions Analysis

Types of Reactions: 4-Nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Hydroxide ions, amines.

Major Products Formed:

Reduction: 4-Aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

4-Nitrobenzoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

Biology: It serves as a substrate in enzymatic studies to understand the mechanisms of nitroreductases.

Medicine: It is a precursor in the synthesis of local anesthetics such as benzocaine and procaine.

Industry: It is used in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 4-Nitrobenzoate primarily involves its reduction to 4-aminobenzoate. This reduction is catalyzed by nitroreductase enzymes, which facilitate the transfer of electrons to the nitro group, converting it to an amino group. This transformation is crucial in the biosynthesis of various biologically active compounds .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues: Nitroaromatic Compounds

4-Nitrobenzoate vs. 4-Aminobenzoate

- Degradation Pathways: this compound: Degraded via partial reduction to 4-hydroxylaminobenzoate, followed by lyase-mediated conversion to protocatechuate in Burkholderia cepacia PB4 and Ralstonia paucula SB4 . 4-Aminobenzoate: Metabolized via hydroxylation to 3-hydroxy-4-aminobenzoate, which is further acetylated to form dead-end metabolites .

This compound vs. 3-Nitrobenzoate

- Degradation pathways differ: 3-nitrobenzoate is converted to 3-aminobenzoate in Ralstonia sp. SJ98, whereas this compound follows a hydroxylamine pathway .

Functional Analogues in Peptide Engineering

This compound vs. 4-Hydroxyproline/4-Fluoroproline

- Conformational Effects :

- In peptides, the this compound ester of (4R)-hydroxyproline induces greater conformational restriction than 4-hydroxyproline or 4-fluoroproline, favoring trans amide bonds and exo ring puckering .

- Thermal Stability : In the Trp cage miniprotein, substitution with this compound increases thermal stability by 13°C compared to proline and 10°C compared to 4-hydroxyproline .

This compound vs. Ethyl this compound

- Esterification Efficiency :

| Catalyst Type | Yield (%) | Reaction Time (min) |

|---|---|---|

| H-CL (Parent Zeolite) | 29.7 | 120 |

| Ultradispersed H-CL | 51 | 60 |

| Ultrasound-Treated Zeolite | 46 | 60 |

Regulatory and Transcriptional Responses

- Induction efficiency varies with growth medium and promoter context, highlighting substrate-specific regulatory mechanisms .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-nitrobenzoate derivatives in laboratory settings?

The direct esterification method is a widely used approach for synthesizing this compound esters. For example, ethyl this compound can be prepared by reacting 4-nitrobenzoic acid with ethanol under acidic catalysis. Key parameters include:

- Material balance : Feed rates (e.g., 23.015 kmol/h for rectification columns) and discharge rates (top: 8.545 kmol/h; bottom: 14.47 kmol/h) must be optimized to ensure high purity .

- Thermodynamic conditions : Reaction temperatures (e.g., 87°C feed temperature, 108°C bottom temperature) and reflux ratios (minimum 0.92) are critical for efficient separation .

- Purification : Distillation columns with 20 real plates and 600 mm diameter are recommended for isolating the final product .

Q. What safety protocols are essential when handling 4-nitrobenzoic acid in laboratory environments?

- Personal Protective Equipment (PPE) : Use impermeable gloves, safety goggles, and chemical-resistant clothing. Respiratory protection (e.g., dust masks or SCBA) is required to avoid inhalation .

- Ventilation : Work in well-ventilated areas or fume hoods to prevent aerosol exposure .

- Spill management : Absorb spills with inert materials (e.g., silica gel) and avoid water to prevent toxic decomposition products. Collect waste in sealed containers for regulated disposal .

- Storage : Store away from oxidizers and strong acids/bases in cool, dry conditions to minimize degradation risks .

Q. How can researchers characterize the purity and structural integrity of this compound compounds?

- Spectroscopic techniques : Use FT-IR to identify functional groups (e.g., nitro and ester stretches) and FT-NMR for molecular structure confirmation .

- Single-crystal X-ray diffraction (SCXRD) : Resolve hydrogen bonding patterns and supramolecular assembly in crystalline salts (e.g., cyclohexylammonium this compound) .

- Thermal analysis : TGA-DTA can assess decomposition behavior (e.g., thermal stability up to 263°C for nonlinear optical applications) .

Advanced Research Questions

Q. How does this compound reductase activity vary under different cofactor conditions, and how can this be optimized?

In Pseudomonas putida JS674, this compound reductase exhibits NADPH-dependent activity (135 ± 18 nmol/min·mg), while NADH shows significantly lower activity (72 ± 1 nmol/min·mg). Glucose or pyruvate as substrates suppress activity entirely. To optimize assays:

- Cofactor selection : Prioritize NADPH for maximum enzymatic turnover .

- Inhibition testing : Include controls with glucose/pyruvate to rule out metabolic interference .

- Kinetic modeling : Use Michaelis-Menten parameters to quantify substrate affinity and inhibition mechanisms.

Q. What computational approaches are used to predict the nonlinear optical (NLO) properties of this compound derivatives?

- Density Functional Theory (DFT) : Calculate hyperpolarizability (β) and dipole moments to assess NLO potential. For cyclohexylammonium this compound, DFT aligns with experimental UV-Vis data (cutoff wavelength: 263 nm) .

- Molecular electrostatic potential (MEP) maps : Identify electron-rich regions influencing charge transfer mechanisms critical for optical limiting .

- Third-order susceptibility (χ³) : Correlate computational results with Z-scan measurements to validate NLO efficiency .

Q. How can crystallographic studies resolve contradictions in the reported crystal structures of this compound salts?

- Graph set analysis : Classify hydrogen bonding motifs (e.g., Etter’s notation) to distinguish polymorphs or co-crystals. For example, a reported "Form III" structure was redefined as a co-crystal of 4-bromophenyl this compound (75%) and 4-bromophenyl 4-bromobenzoate (25%) after refinement .

- R-factor refinement : Improve structural accuracy by reducing residuals (e.g., R1 from 5.67% to 4.55%) .

- Synchrotron radiation : Use high-resolution data to resolve disordered atoms (e.g., bromine positions) .

Q. What are the metabolic pathways of this compound in microbial systems, and how can they be studied enzymatically?

- Enzymatic cascade : In Pseudomonas putida TW3, this compound is reduced to 4-hydroxylaminobenzoate by PnbA (NAD(P)H-dependent reductase), followed by PnbB-mediated cleavage to protocatechuate and ammonium .

- Activity assays : Monitor NADPH depletion spectrophotometrically at 340 nm to quantify reductase kinetics .

- Gene knockout studies : Delete pnbA/pnbB to confirm pathway specificity and identify bypass routes .

Q. How do hydrogen bonding patterns influence the supramolecular assembly of this compound in crystal structures?

- Directionality : The nitro and carboxylate groups form strong O–H···O/N hydrogen bonds, dictating layer stacking in salts like ethylethanolammonium this compound .

- Thermodynamic stability : Compare lattice energies of different H-bond networks (e.g., R₂²(8) vs. R₄⁴(12) motifs) to predict dominant polymorphs .

- Co-crystal design : Introduce amine cations (e.g., 2-hydroxyethylammonium) to modulate H-bond topology for tailored material properties .

Properties

CAS No. |

7227-54-5 |

|---|---|

Molecular Formula |

C7H4NO4- |

Molecular Weight |

166.11 g/mol |

IUPAC Name |

4-nitrobenzoate |

InChI |

InChI=1S/C7H5NO4/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4H,(H,9,10)/p-1 |

InChI Key |

OTLNPYWUJOZPPA-UHFFFAOYSA-M |

SMILES |

C1=CC(=CC=C1C(=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.